molecular formula C8H8O2 B6264371 4-(furan-2-yl)but-3-en-2-one CAS No. 41438-24-8

4-(furan-2-yl)but-3-en-2-one

Cat. No. B6264371
CAS RN: 41438-24-8
M. Wt: 136.1
InChI Key:
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Description

4-(furan-2-yl)but-3-en-2-one, also known as furfurylideneacetone, is a chemical compound with the molecular formula C8H8O2 . It has a molecular weight of 136.15 g/mol . This compound is also known by other names such as 4-2-furyl-3-buten-2-one, 3-buten-2-one, 4-2-furanyl, fam polymer, oramin r, furfural acetone, oramin special gr, furfuralacetone polymer, polyfurfurylidineacetone, and furfuralacetone . It has a sweet spicy odor and taste and is useful in nut flavors .


Synthesis Analysis

4-(furan-2-yl)but-3-en-2-ones have been synthesized from furfural, 5-hydroxymethylfurfural, and its derivatives by aldol condensation . Reactions of these furanic conjugated enones with arenes under the action of triflic acid or AlCl3 afford the corresponding products of hydroarylation of the furan side chain carbon–carbon double bond in 29–89% yields .


Molecular Structure Analysis

The InChI Key for this compound is GBKGJMYPQZODMI-SNAWJCMRSA-N . The SMILES representation is CC(=O)C=CC1=CC=CO1 .


Chemical Reactions Analysis

The reactions of furanic conjugated enones with arenes under the action of triflic acid or AlCl3 afford the corresponding products of hydroarylation of the furan side chain carbon–carbon double bond . According to NMR study and DFT calculations, the corresponding O, C -diprotonated species of furanic enones are the reactive electrophilic intermediates .


Physical And Chemical Properties Analysis

This compound is a yellow solid . It has a density of 1.0496 . The melting point is 34-41°C (lit.) and the boiling point is 112-115°C at 10mm . It is soluble in alcohols, ethers, and esters, but insoluble in water .

Scientific Research Applications

Furanone has been studied for its potential applications in scientific research. It has been used as a model compound for studying the structure and reactivity of other heterocyclic aromatic compounds. It has also been studied for its potential use as a catalyst in organic synthesis reactions. Additionally, Furanone has been studied for its potential use as an anti-fungal and anti-bacterial agent.

Advantages and Limitations for Lab Experiments

Furanone has several advantages and limitations for use in laboratory experiments. One advantage is that it is a naturally-occurring compound, making it readily available for use in experiments. Additionally, it is relatively easy to synthesize using various methods. However, Furanone is a relatively unstable compound, making it difficult to store and use in experiments. It is also a relatively small molecule, making it difficult to study its structure and reactivity.

Future Directions

There are several potential future directions for research involving Furanone. One potential direction is to further study its mechanism of action, as it is believed to act as an inhibitor of certain enzymes. Another potential direction is to study its potential applications in organic synthesis reactions, as it has been found to be a potential catalyst for certain reactions. Additionally, further research could be conducted to explore its potential anti-fungal, anti-bacterial, anti-inflammatory, and anti-tumor properties. Finally, further research could be conducted to explore its potential applications in the pharmaceutical and medical industries.

Synthesis Methods

Furanone can be synthesized using several methods, including a Wittig reaction, a Grignard reaction, and a Diels-Alder reaction. In a Wittig reaction, an aldehyde or ketone is reacted with a phosphonium salt to form an alkene. In a Grignard reaction, an alkyl halide is reacted with a Grignard reagent to form an alkane. In a Diels-Alder reaction, an alkene and a dienophile are reacted together to form a cyclic compound. Each of these methods has been used to synthesize Furanone.

Safety and Hazards

This compound causes skin irritation, may cause respiratory irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(furan-2-yl)but-3-en-2-one involves the condensation of furan-2-carbaldehyde with ethyl acetoacetate, followed by dehydration of the resulting intermediate to form the final product.", "Starting Materials": [ "Furan-2-carbaldehyde", "Ethyl acetoacetate", "Sodium ethoxide", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Dissolve furan-2-carbaldehyde (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in dry ethanol.", "Step 2: Add sodium ethoxide (1.2 equiv) to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Quench the reaction by adding acetic acid (1.5 equiv) and water (2.0 equiv).", "Step 4: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the crude product and purify by column chromatography to obtain 4-(furan-2-yl)but-3-en-2-one." ] }

CAS RN

41438-24-8

Molecular Formula

C8H8O2

Molecular Weight

136.1

Purity

95

Origin of Product

United States

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